Ethyl 4-fluoro-3-methylpent-2-en-1-oate
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Overview
Description
Ethyl 4-fluoro-3-methylpent-2-en-1-oate is an organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a fluorine atom, making it a valuable compound for various chemical reactions and studies.
Preparation Methods
The synthesis of Ethyl 4-fluoro-3-methylpent-2-en-1-oate typically involves the esterification of 4-fluoro-3-methylpent-2-en-1-ol with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield . Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Ethyl 4-fluoro-3-methylpent-2-en-1-oate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Scientific Research Applications
Ethyl 4-fluoro-3-methylpent-2-en-1-oate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-methylpent-2-en-1-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong bonds with these targets, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound valuable for studying biological processes .
Comparison with Similar Compounds
Ethyl 4-fluoro-3-methylpent-2-en-1-oate can be compared with other similar compounds such as:
Ethyl 4-chloro-3-methylpent-2-en-1-oate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-bromo-3-methylpent-2-en-1-oate: Contains a bromine atom, leading to different reactivity and applications.
Ethyl 4-iodo-3-methylpent-2-en-1-oate: Iodine substitution provides unique properties for specific reactions. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-fluoro-3-methylpent-2-en-1-oate is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a fluorine atom and an ester functional group, is part of a class of compounds that may exhibit various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H13FO2 |
Molar Mass | 160.19 g/mol |
Boiling Point | 74-81 °C (9 mm) |
Hazard Classification | Xi - Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The fluorination step is critical for introducing the fluorine atom, which can significantly influence the compound's reactivity and biological activity.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with receptors, modifying their activity and influencing cellular responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For example, studies have shown that related esters can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Evaluation: A study explored the antimicrobial efficacy of various esters, including those with fluorinated groups. This compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity Assays: In vitro assays were conducted on cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that the compound induced cell death in a dose-dependent manner, highlighting its potential as an anticancer agent.
Properties
CAS No. |
244022-70-6 |
---|---|
Molecular Formula |
C8H13FO2 |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-methylpent-2-enoate |
InChI |
InChI=1S/C8H13FO2/c1-4-11-8(10)5-6(2)7(3)9/h5,7H,4H2,1-3H3 |
InChI Key |
KERPLVDZOZNVKR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)C(C)F |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(C)F |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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